molecular formula C21H22ClF3N4O3S B2527323 5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one CAS No. 444151-76-2

5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one

Cat. No. B2527323
CAS RN: 444151-76-2
M. Wt: 502.94
InChI Key: AHXBYYFHEZPXRW-UHFFFAOYSA-N
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Description

5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one is a useful research compound. Its molecular formula is C21H22ClF3N4O3S and its molecular weight is 502.94. The purity is usually 95%.
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Scientific Research Applications

Pharmacophore Design of Kinase Inhibitors

Compounds with a tri- and tetra-substituted imidazole scaffold, similar in structure to "5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one", have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme plays a crucial role in the regulation of proinflammatory cytokines. The design, synthesis, and activity studies of these compounds have provided insights into achieving higher binding selectivity and potency by exploiting the ATP-binding pocket's structural features. This approach highlights the potential for developing targeted therapies for inflammatory diseases by inhibiting the p38 MAP kinase pathway (Scior et al., 2011).

Antitumor Activity of Imidazole Derivatives

The antitumor properties of imidazole derivatives, which are structurally related to "this compound", have been extensively reviewed. These compounds, including bis(2-chloroethyl)amino derivatives of imidazole and related structures, have shown promising results in preclinical testing stages for their antitumor efficacy. Their structural diversity opens up possibilities for synthesizing new antitumor drugs and exploring different biological activities (Iradyan et al., 2009).

Heterocyclic Chemistry and Properties

The chemistry and properties of heterocyclic compounds, such as "this compound", have been the subject of comprehensive reviews. These studies cover the preparation, properties, and applications of organic compounds containing heterocyclic structures, including their roles in forming metal complexes, catalysis, and biological activities. This research underscores the importance of heterocyclic compounds in developing new chemical entities with potential therapeutic applications (Boča et al., 2011).

Phosphorylated Derivatives and Biological Activity

The synthesis and biological properties of phosphorylated derivatives of heterocycles, akin to "this compound", reveal their significance in various biological processes. These compounds exhibit a range of activities, including insecticidal, anti-blastic, and neurodegenerative effects, highlighting their potential as leads for developing new therapeutic agents (Abdurakhmanova et al., 2018).

properties

IUPAC Name

5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClF3N4O3S/c1-3-17-18(13(2)33(31,32)15-7-5-4-6-8-15)28-20(30)29(17)10-9-26-19-16(22)11-14(12-27-19)21(23,24)25/h4-8,11-13H,3,9-10H2,1-2H3,(H,26,27)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXBYYFHEZPXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)N1CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.